2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Overview
Description
2-((Naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a naphthalen-1-ylmethylthio group and a trifluoromethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalen-1-ylmethylthiol and 6-(trifluoromethyl)pyrimidin-4(3H)-one.
Formation of Intermediate: The naphthalen-1-ylmethylthiol is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 6-(trifluoromethyl)pyrimidin-4(3H)-one under specific reaction conditions, such as the presence of a base and a solvent, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((Naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidinones.
Scientific Research Applications
2-((Naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-((Naphthalen-1-ylmethyl)thio)-4(3H)-pyrimidinone: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidin-4(3H)-one: Similar structure but lacks the naphthalen-1-ylmethylthio group.
2-((Phenylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one: Similar structure but has a phenylmethylthio group instead of a naphthalen-1-ylmethylthio group.
Uniqueness
The presence of both the naphthalen-1-ylmethylthio group and the trifluoromethyl group in 2-((naphthalen-1-ylmethyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one imparts unique chemical properties, such as increased lipophilicity and potential for diverse biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)13-8-14(22)21-15(20-13)23-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVBOFWGIVJVMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=CC(=O)N3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326580 | |
Record name | 2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899990-85-3 | |
Record name | 2-(naphthalen-1-ylmethylsulfanyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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